molecular formula C8H7BO4 B1587340 3,5-Diformylphenylboronic acid CAS No. 480424-62-2

3,5-Diformylphenylboronic acid

Cat. No. B1587340
M. Wt: 177.95 g/mol
InChI Key: RIFBPKDFVPXQQH-UHFFFAOYSA-N
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Description

3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .


Synthesis Analysis

The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .


Molecular Structure Analysis

The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .


Chemical Reactions Analysis

3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .

Scientific Research Applications

Boron-Based Nanostructures

3,5-Diformylphenylboronic acid plays a crucial role in the synthesis of boron-based macrocycles and dendrimers. It has been used in multicomponent assembly reactions to create dendritic nanostructures with a pentameric macrocyclic core. These structures are significant in the development of new materials with potential applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).

Synthesis and Crystal Structures

In the field of organometallic chemistry, 3,5-Diformylphenylboronic acid is used to synthesize and characterize novel compounds. The compound is involved in reactions with secondary mono- and diamines, leading to the formation of benzoxaboroles, a class of compounds with diverse applications, including their use in medicinal chemistry (Adamczyk-Woźniak et al., 2015).

Catalyst for Amide Condensation

The compound has been synthesized and used as a "green" catalyst in the direct amide condensation reaction. This application demonstrates its potential in green chemistry and sustainable industrial processes (Ishihara, Kondo, & Yamamoto, 2001).

Dynamic Covalent Hydrogels

3,5-Diformylphenylboronic acid is instrumental in the development of dynamic covalent hydrogels used for reversible cell capture and release. These hydrogels have implications in biomedical fields such as cell diagnostics and cell culture, showcasing the versatility of 3,5-Diformylphenylboronic acid in biochemistry and biotechnology (Karimi, Collins, Heath, & Connal, 2017).

Safety And Hazards

3,5-Diformylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .

properties

IUPAC Name

(3,5-diformylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBPKDFVPXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400454
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diformylphenylboronic acid

CAS RN

480424-62-2
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Christinat, R Scopelliti, K Severin - The Journal of Organic …, 2007 - ACS Publications
A new synthetic strategy for the construction of boron-based macrocycles and dendrimers is described. Condensation of aryl- and alkylboronic acids with 3,4-dihydroxypyridine is shown …
Number of citations: 131 pubs.acs.org
S Han, J Zhu, AA Uliana, D Li, Y Zhang… - Nature …, 2022 - nature.com
Microporous organic nanotubes (MONs) hold considerable promise for designing molecular-sieving membranes because of their high microporosity, customizable chemical …
Number of citations: 30 www.nature.com
D Fan, M Taniguchi, JS Lindsey - The Journal of organic …, 2007 - ACS Publications
5-Methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin (MeO-BC) undergoes regioselective electrophilic bromination with NBS to give the 15-bromo analogue (MeO-BC-Br 15 ) …
Number of citations: 82 pubs.acs.org
S Patial, V Soni, A Kumar, P Raizada, T Ahamad… - Environmental …, 2022 - Elsevier
Dual-pore covalent organic frameworks (COFs) offer a molecular scaffold for introducing building blocks into periodically organized polygonal skeletons to produce fascinating structural …
Number of citations: 8 www.sciencedirect.com
RR Liang, SQ Xu, QY Qi, X Zhao - Journal of the American …, 2019 - ACS Publications
Covalent organic frameworks (COFs) are an emerging class of crystalline porous organic polymers with potential for innovative applications. Here we report the use of COFs as …
Number of citations: 73 pubs.acs.org
C Ruzié, M Krayer, T Balasubramanian… - The Journal of organic …, 2008 - ACS Publications
Bacteriochlorins are attractive candidates for photodynamic therapy (PDT) of diverse medical indications owing to their strong absorption in the near-infrared (NIR) region, but their use …
Number of citations: 87 pubs.acs.org
J Tönnemann, R Scopelliti, KO Zhurov… - … A European Journal, 2012 - Wiley Online Library
A versatile and experimentally facile procedure for the synthesis of borophosphonate cages of the general formula [tBuPO 3 BR′] 4 is described. The method involves heating of tert‐…
L Mugherli, ON Burchak, LA Balakireva… - Angew. Chem., Int …, 2009 - researchgate.net
Microarray technology has been developed to address the growing number of assayed entities in the modern drugdiscovery process.[1] Generally, microarrays are produced by …
Number of citations: 23 www.researchgate.net
N Keller, T Bein - Chemical Society Reviews, 2021 - pubs.rsc.org
Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. Their modular construction system …
Number of citations: 224 pubs.rsc.org
RR Liang, SY Jiang, A Ru-Han, X Zhao - Chemical Society Reviews, 2020 - pubs.rsc.org
Covalent organic frameworks (COFs) are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They are characterized as …
Number of citations: 235 pubs.rsc.org

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